molecular formula C23H17ClFN3O2S B12897599 Benzamide, 2-chloro-N-[[[4-(5,7-dimethyl-2-benzoxazolyl)phenyl]amino]thioxomethyl]-4-fluoro- CAS No. 593238-86-9

Benzamide, 2-chloro-N-[[[4-(5,7-dimethyl-2-benzoxazolyl)phenyl]amino]thioxomethyl]-4-fluoro-

Cat. No.: B12897599
CAS No.: 593238-86-9
M. Wt: 453.9 g/mol
InChI Key: FKYGXZMIUNSYGC-UHFFFAOYSA-N
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Description

2-Chloro-N-((4-(5,7-dimethylbenzo[d]oxazol-2-yl)phenyl)carbamothioyl)-4-fluorobenzamide is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-((4-(5,7-dimethylbenzo[d]oxazol-2-yl)phenyl)carbamothioyl)-4-fluorobenzamide typically involves multiple steps. One common route starts with the preparation of 4-Chloro-3-(5,7-dimethylbenzo[d]oxazol-2-yl)aniline . This intermediate is then reacted with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for larger quantities.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-((4-(5,7-dimethylbenzo[d]oxazol-2-yl)phenyl)carbamothioyl)-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with different functional groups replacing the chloro or fluoro groups.

Scientific Research Applications

2-Chloro-N-((4-(5,7-dimethylbenzo[d]oxazol-2-yl)phenyl)carbamothioyl)-4-fluorobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-N-((4-(5,7-dimethylbenzo[d]oxazol-2-yl)phenyl)carbamothioyl)-4-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-((4-(5,7-dimethylbenzo[d]oxazol-2-yl)phenyl)carbamothioyl)-4-fluorobenzamide is unique due to its combination of functional groups, which confer specific chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

Benzamide, 2-chloro-N-[[[4-(5,7-dimethyl-2-benzoxazolyl)phenyl]amino]thioxomethyl]-4-fluoro- is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and research findings related to this compound.

Chemical Structure and Synthesis

The compound features a unique structure characterized by a benzamide moiety, a chloro group, and a thioxomethyl group attached to a benzoxazole derivative. The molecular formula is C23H17ClFN3O2SC_{23}H_{17}ClFN_3O_2S with a molecular weight of 453.92 g/mol .

Synthesis Methods

Various synthetic routes have been developed for this compound, which include:

  • Oxidation and Substitution Reactions : Utilizing N-hydroxyphthalimide and cobalt acetylacetonate for oxidation followed by chlorination and methyl substitution .
  • Grignard Reagent Reactions : Involving Grignard reagents for the introduction of methyl groups at specific positions on the aromatic ring .

Biological Activity

The biological activity of benzamide derivatives is influenced by their substituents, which modulate interactions with biological targets. The specific compound has shown diverse biological activities:

  • Antifungal Activity : Studies indicate that certain benzamide derivatives exhibit significant antifungal properties. For example, compounds similar in structure have demonstrated effectiveness against various fungi, with some showing over 80% inhibition at specific concentrations .
  • Insecticidal Activity : Research has also highlighted the potential of benzamide derivatives as insecticides. A series of synthesized compounds were tested for larvicidal activities against mosquito larvae, showing varying degrees of effectiveness .

Case Studies

  • Fungicidal Activities : In a study evaluating the fungicidal properties of benzamide derivatives, several compounds displayed potent activity against pathogens like Fusarium graminearum and Phytophthora capsica. Notably, some derivatives achieved over 80% inhibition rates at concentrations around 100 mg/L .
  • Toxicity Assessments : Toxicity studies using zebrafish embryos indicated that certain derivatives had low toxicity profiles (e.g., an LC50 value of 20.58 mg/L), suggesting their potential as safer alternatives in agricultural applications .

Comparative Analysis

The unique structural features of benzamide, 2-chloro-N-[[[4-(5,7-dimethyl-2-benzoxazolyl)phenyl]amino]thioxomethyl]-4-fluoro- can be compared with other known compounds:

Compound NameStructure SimilaritiesUnique Features
BenzamideBasic amide structureSimplest form without additional substituents
MetoclopramideContains a benzamide moietyExhibits prokinetic effects; used in gastrointestinal disorders
ImatinibContains an amide linkageSpecificity for tyrosine kinases; used in cancer therapy
CinitaprideBenzamide derivativeSelective serotonin receptor activity; antiemetic properties

This comparison underscores the potential for distinct biological activities arising from the unique combination of substituents present in this specific benzamide derivative.

Properties

CAS No.

593238-86-9

Molecular Formula

C23H17ClFN3O2S

Molecular Weight

453.9 g/mol

IUPAC Name

2-chloro-N-[[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-4-fluorobenzamide

InChI

InChI=1S/C23H17ClFN3O2S/c1-12-9-13(2)20-19(10-12)27-22(30-20)14-3-6-16(7-4-14)26-23(31)28-21(29)17-8-5-15(25)11-18(17)24/h3-11H,1-2H3,(H2,26,28,29,31)

InChI Key

FKYGXZMIUNSYGC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=S)NC(=O)C4=C(C=C(C=C4)F)Cl)C

Origin of Product

United States

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